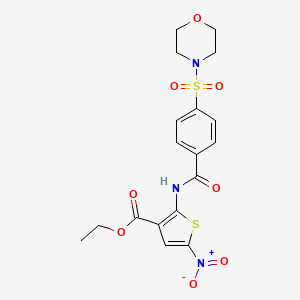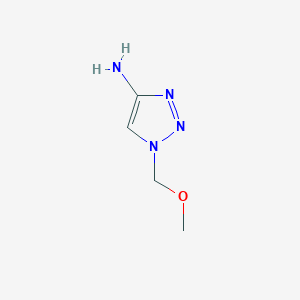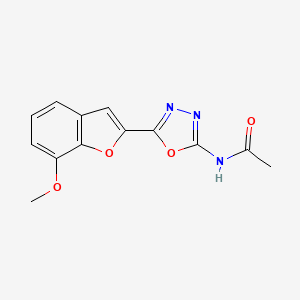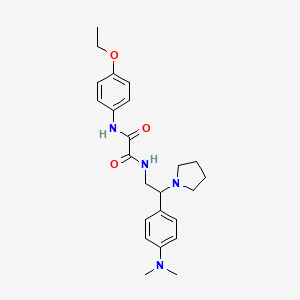![molecular formula C23H23N7O3 B2821886 (3,5-二甲氧基苯基)(4-(3-苯基-3H-[1,2,3]三唑[4,5-d]嘧啶-7-基)哌嗪-1-基)甲酮 CAS No. 920218-16-2](/img/structure/B2821886.png)
(3,5-二甲氧基苯基)(4-(3-苯基-3H-[1,2,3]三唑[4,5-d]嘧啶-7-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, they have two nitrogen atoms at positions 1 and 3 in the ring .
Synthesis Analysis
Triazoles can be synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds can be established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of triazoles includes a five-membered ring with two carbon atoms and three nitrogen atoms . The exact molecular structure of the compound would require more specific information or computational chemistry techniques to determine.Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile structure. They can act as ligands for transition metals, participate in cycloaddition reactions, and serve as building blocks in the synthesis of larger heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its exact molecular structure. Triazoles are generally stable compounds that can exist as either aromatic or non-aromatic depending on the arrangement of their nitrogen atoms .科学研究应用
Antiproliferative Activity
This compound has been investigated for its antiproliferative properties against various cancer cell lines. In a study by Li et al., a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing a hydrazone moiety were synthesized and evaluated . Compound 43 demonstrated potent antiproliferative activity, particularly against MGC-803 cells (IC50 value of 0.85 μM) while maintaining selectivity over normal cells (56.17 μM against GES-1). Mechanistic studies revealed that compound 43 induced apoptosis through the mitochondrial pathway, affecting mitochondrial membrane potential and caspase activation.
LSD1 Inhibition
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been explored as a template for designing new lysine-specific demethylase 1 (LSD1) inhibitors . These inhibitors play a crucial role in epigenetic regulation and have potential applications in cancer therapy. Compound 19, derived from this scaffold, potently inhibited USP28 (IC50 = 1.10 μM) with selectivity over USP7 and LSD1.
Antitumor Agents
[1,2,3]Triazolo[4,5-d]pyrimidine derivatives, including the compound , exhibit promising antitumor properties. Their bioactivities extend to antibacterial, antifungal, anti-inflammatory, and immunomodulatory effects . Researchers continue to explore these derivatives for their therapeutic potential.
Neuroprotective Potential
While not directly studied for neuroprotection, compounds related to [1,2,3]triazolo[4,5-d]pyrimidine may have implications for brain disorders. For instance, lipopolysaccharide (LPS)-induced inflammatory mediators derived from this scaffold could impact neuroinflammation .
Other Applications
The [1,2,3]triazolo[4,5-d]pyrimidine core structure has relevance beyond the fields mentioned above. It serves as a precursor for more complex molecules, including those used in materials science and bio-utilities .
作用机制
Target of Action
The compound, also known as (3,5-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells . The compound’s interaction with CDK2 is so potent that it shows significant inhibitory activity, even when compared to control drugs .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death through apoptosis . The downstream effects include a decrease in tumor cell proliferation and potential tumor shrinkage .
Pharmacokinetics
Given its potent inhibitory activity against cdk2, it can be inferred that the compound has sufficient bioavailability to exert its effects .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cells, particularly in tumor cells . This leads to a decrease in cell proliferation and potential shrinkage of tumors . The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Action Environment
未来方向
属性
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-18-12-16(13-19(14-18)33-2)23(31)29-10-8-28(9-11-29)21-20-22(25-15-24-21)30(27-26-20)17-6-4-3-5-7-17/h3-7,12-15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTHNACFADPJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2821803.png)



![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2821808.png)
![5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2821809.png)
![Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B2821811.png)


![4-{[1-(4-cyanobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2821817.png)
![2-(7-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2821820.png)

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2821824.png)
![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2821826.png)